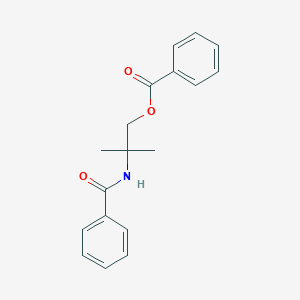

2-(Benzoylamino)-2-methylpropyl benzoate

Description

2-(Benzoylamino)-2-methylpropyl benzoate is a benzoate ester derivative featuring a benzoylamino substituent on a branched 2-methylpropyl chain. This compound combines the ester functionality of benzoic acid with the amide group of benzoyl, which imparts unique physicochemical properties. Below, we systematically compare this compound with structurally related molecules to infer its properties and reactivity.

Properties

Molecular Formula |

C18H19NO3 |

|---|---|

Molecular Weight |

297.3 g/mol |

IUPAC Name |

(2-benzamido-2-methylpropyl) benzoate |

InChI |

InChI=1S/C18H19NO3/c1-18(2,19-16(20)14-9-5-3-6-10-14)13-22-17(21)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3,(H,19,20) |

InChI Key |

QMGNUSZEEDFRLA-UHFFFAOYSA-N |

SMILES |

CC(C)(COC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)(COC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Isobutyl Benzoate (2-Methylpropyl Benzoate)

- Structure: Lacks the benzoylamino group; shares the 2-methylpropyl ester chain.

- Physical Properties : Liquid at room temperature (CAS 120-50-3), used in fragrances due to its fruity odor .

- Key Differences: The absence of the benzoylamino group reduces polarity and hydrogen-bonding capacity. Likely higher volatility compared to 2-(Benzoylamino)-2-methylpropyl benzoate, which is expected to be a solid (analogous to Ibuprofen, a solid with a 75–78°C melting point) .

- Applications : Primarily in flavor and fragrance industries .

Ethyl 4-(Benzoylamino)benzoate

- Structure: Contains a benzoylamino group but with an ethyl ester and para-substituted benzene ring.

- Synthesis : Prepared via methods involving hydrazine derivatives and alkaline hydrolysis .

- Key Differences: The ethyl ester and para-substitution may enhance solubility in polar solvents compared to the branched 2-methylpropyl chain. Reactivity in polymerization: Similar benzoylamino-containing esters are used in resin cements, where substituent position affects conversion efficiency and mechanical properties .

Methyl 2-(Propan-2-ylsulfamoylamino)benzoate

- Structure: Features a sulfamoyl group (C11H16N2O4S) instead of benzoylamino .

- Applications in drug design may differ: sulfamoyl groups are common in antimicrobial agents, while benzoylamino groups are prevalent in analgesics or anti-inflammatory drugs .

4-(Benzoylamino)benzoylhydrazine Derivatives

- Structure : Replaces the ester group with a hydrazine linkage, forming thiosemicarbazides .

- Key Differences: Hydrazine derivatives exhibit distinct reactivity, such as metal chelation or antimicrobial activity, unlike ester-based compounds. The ester group in this compound may enhance stability in hydrophobic environments, making it suitable for polymer matrices .

Research Implications and Gaps

- Reactivity: The benzoylamino group in this compound may enhance hydrogen bonding in polymer matrices, improving mechanical properties, as seen in resin cements with ethyl 4-(dimethylamino) benzoate .

- Synthesis : Methods for analogous compounds (e.g., alkaline hydrolysis ) could be adapted, but optimization is needed for the branched ester chain.

- Applications: Potential use in slow-release pharmaceuticals or high-performance resins, though experimental validation is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.